molecular formula C28H18N4Na2O6S4 B075882 Chloramine yellow CAS No. 14500-83-5

Chloramine yellow

Cat. No. B075882
CAS RN: 14500-83-5
M. Wt: 680.7 g/mol
InChI Key: GRUAQEWEHJNSDG-UHFFFAOYSA-L
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Description

Chloramine, also known as monochloramine, is a popular disinfectant used in drinking water distribution systems where high water age is encountered . It’s more stable than chlorine, making it suitable for such systems to ensure water is microbiologically safe .


Synthesis Analysis

Chloramines are formed during a reaction between chlorine (Cl2) and ammonia (NH3) . The ratio at which chlorine and ammonia are fed determines the species of chloramine produced . Monochloramine is the preferred species, as it is more effective and less likely to cause taste-and-odor problems .


Molecular Structure Analysis

Chloramine has a molecular formula of H2ClN . It’s an amines which contain at least one chlorine atom, which is directly bonded to nitrogen atoms (N) .


Chemical Reactions Analysis

Chloramines are produced in aqueous solutions through the following sequence of chemical reactions :


Physical And Chemical Properties Analysis

Chloramine is a greenish-yellow gas at room temperature and atmospheric pressure . It’s two and a half times heavier than air and becomes a liquid at −34 °C (−29 °F) .

Scientific Research Applications

Water Treatment

Chloramine Yellow has been used as a coagulant aid in enhancing coagulation of water, particularly in China where contaminated raw water often contains high Ammonia-N . The use of Chloramine Yellow in water treatment plants has shown to decrease the turbidity of settled and filtered water, enhance aid-coagulation efficiency, and improve the particle separation efficiency .

Disinfection

Chloramine Yellow is favored as a disinfectant due to its low Disinfection By-Products (DBPs) yields during application and its cost-effectiveness . It’s used in various settings where disinfection is required.

Dental Applications

In dental science, a 0.5% Chloramine Yellow solution has been evaluated for its effects on a chemical-cured universal adhesive . The study compared the bonding performance, mechanical properties, and resin-dentin interfacial characteristics of the adhesive when treated with Chloramine Yellow .

Research on NOM Removal

Chloramine Yellow has been used in research related to the removal of Natural Organic Matters (NOM) from water . Studies have shown that Chloramine Yellow can improve the efficiency of NOM removal during the coagulation process .

Turbidity Reduction

Research has shown that Chloramine Yellow can significantly improve the turbidity removal efficiency of flotation and filtration effluent water . This makes it a valuable tool in water treatment processes where reducing turbidity is a key objective .

Enhancing Particle Separation Efficiency

Chloramine Yellow has been found to substantially enhance particle separation efficiency . This is particularly useful in water treatment processes where efficient particle separation is crucial .

Mechanism of Action

Target of Action

Chloramine Yellow, also known as Chlorpheniramine, primarily targets the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .

Mode of Action

Chloramine Yellow acts as a histamine-H1 receptor antagonist . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By binding to the histamine H1 receptor, it blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The biochemical pathways affected by Chloramine Yellow involve the reactions of reactive chlorinated species (RCS) with various organic molecules such as amines, amino acids, proteins, lipids, carbohydrates, nucleic acids, and DNA . The formation of these chlorinated derivatives contributes to cellular oxidative stress .

Pharmacokinetics

The pharmacokinetics of Chloramine Yellow involve several key processes:

Result of Action

The result of Chloramine Yellow’s action is the temporary relief of symptoms associated with allergic reactions, hay fever, rhinitis, urticaria, and asthma . This is achieved by blocking the action of endogenous histamine, which reduces the negative symptoms brought on by histamine .

Action Environment

The action of Chloramine Yellow can be influenced by environmental factors. For instance, in water treatment, chloramines are formed by the reaction of chlorine with ammonia and urea introduced into the water by human perspiration, saliva, mucus, urine, and other biological substances . The ratio at which chlorine and ammonia are fed determines the species of chloramine produced . Monochloramine is the preferred species, as it is more effective and less likely to cause taste-and-odor problems .

Safety and Hazards

Chloramine can affect you when breathed in . Contact can irritate the skin and eyes . Breathing Chloramine can irritate the nose and throat . Higher exposures can cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency, with severe shortness of breath .

Future Directions

Chloramination has been used in drinking water treatment since the early 1900s, but its use has been low compared to that of chlorine . In recent years, many utilities implemented chloramine, primarily to comply with the U.S. Environmental Protection Agency’s (EPA) Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules (D/DBPR) . Since chloramine use has been increasing, water professionals need to understand the various aspects of chloramination with the goal to better manage and operate their systems and minimize unintended consequences .

properties

IUPAC Name

disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAQEWEHJNSDG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905956
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramine yellow

CAS RN

10114-47-3
Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of Chloramine Yellow and how does it relate to its use as a dye?

A1: While the provided abstracts do not explicitly state the molecular formula or weight of Chloramine Yellow, they heavily imply its identity as Thioflavine T based on the research titles and the historical context of the dye. [, ] Thioflavine T belongs to the benzothiazole group and is known for its fluorescent properties, particularly its enhanced fluorescence upon binding to specific targets like amyloid fibrils. This property makes it a valuable dye in various biological and chemical applications. []

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